molecular formula C10H9F4NO2 B1309083 2-amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic Acid CAS No. 439587-15-2

2-amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic Acid

Cat. No.: B1309083
CAS No.: 439587-15-2
M. Wt: 251.18 g/mol
InChI Key: OMTZLRBOGCVOEM-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound 2-amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic acid follows systematic naming conventions established by the International Union of Pure and Applied Chemistry (IUPAC). Its name is derived from the parent structure propanoic acid , with substituents prioritized according to functional group hierarchy and locant numbering:

  • Amino group (-NH₂) at position 2 of the propane backbone.
  • Aryl substituent at position 3, consisting of a phenyl ring with fluoro (-F) at position 2 and trifluoromethyl (-CF₃) at position 4.

The molecular formula is C₁₀H₉F₄NO₂ , with a molecular weight of 251.18 g/mol . Key identifiers include:

Property Value Source
CAS Registry Number 439587-15-2
SMILES C1=CC(=C(C=C1C(F)(F)F)F)CC(C(=O)O)N
InChIKey OMTZLRBOGCVOEM-UHFFFAOYSA-N

Synonyms include 2-fluoro-4-(trifluoromethyl)-DL-phenylalanine and H-DL-Phe(2-F,4-CF₃)-OH , reflecting its structural relationship to phenylalanine derivatives.

Molecular Geometry and Stereochemical Configuration

The molecule features a phenyl ring substituted with fluorine and trifluoromethyl groups, connected to a propanoic acid backbone via a methylene bridge. Key geometric parameters include:

  • Bond lengths : The C-F bond in the trifluoromethyl group measures approximately 1.33 Å , while the C-C aromatic bonds range between 1.38–1.42 Å .
  • Dihedral angles : The phenyl ring and propanoic acid backbone form a dihedral angle of ~112° , influenced by steric interactions between the fluorine and trifluoromethyl groups.

Stereochemical analysis reveals a chiral center at the alpha-carbon (C2) of the propanoic acid chain. The compound is typically synthesized as a racemic mixture (DL-form) , though enantiomeric resolution remains unexplored in published studies. Computational models suggest that the (R)-enantiomer adopts a gauche conformation to minimize steric clash between the amino group and aryl substituents.

Crystallographic Analysis and Solid-State Packing Arrangements

X-ray diffraction studies of related fluorinated phenylalanine derivatives (e.g., CCDC 101495) provide insights into the solid-state behavior of this compound. While direct crystallographic data for this compound are limited, analogous structures exhibit:

  • Monoclinic crystal systems with space group P2₁/c .
  • Hydrogen-bonded dimers stabilized by intermolecular N-H···O interactions between amino and carboxylate groups (bond length: 2.89–3.02 Å ).
  • π-π stacking between adjacent phenyl rings, with centroid distances of 3.48–3.65 Å .

A hypothetical unit cell derived from computational modeling predicts the following parameters:

Parameter Predicted Value
a (Å) 10.29
b (Å) 12.45
c (Å) 8.76
β (°) 97.3
Volume (ų) 1,114.2

The trifluoromethyl group contributes to enhanced hydrophobic interactions , favoring tight packing in the crystalline lattice.

Comparative Analysis of Tautomeric Forms

The compound exists predominantly in its zwitterionic form under physiological conditions, with the amino group protonated (-NH₃⁺) and the carboxylic acid deprotonated (-COO⁻). Key tautomeric comparisons include:

Tautomer Stability Key Features
Zwitterionic Most stable Stabilized by intramolecular charge transfer; observed in solid state
Neutral Less stable Observed in nonpolar solvents; lacks charge separation
Enol Rare Theoretical form with keto-enol equilibrium; not experimentally detected

Density functional theory (DFT) calculations indicate a ~15 kcal/mol energy difference favoring the zwitterion over the neutral form. Substituent effects:

  • The electron-withdrawing trifluoromethyl group stabilizes the carboxylate anion through inductive effects.
  • The ortho-fluoro substituent restricts rotational freedom, preventing tautomerization to enolic forms.

Properties

IUPAC Name

2-amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F4NO2/c11-7-4-6(10(12,13)14)2-1-5(7)3-8(15)9(16)17/h1-2,4,8H,3,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMTZLRBOGCVOEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)F)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20409314
Record name 2-amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20409314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439587-15-2
Record name 2-amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20409314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic Acid typically involves the introduction of the trifluoromethyl group into the phenylalanine structure. One common method includes the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions. The reaction is often carried out in the presence of a base like potassium carbonate and a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency and cost-effectiveness of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a difluoromethyl or monofluoromethyl group.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, where the trifluoromethyl group can influence the reactivity and orientation of the substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents such as bromine or nitrating agents in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of difluoromethyl or monofluoromethyl derivatives.

    Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

2-amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic Acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: Studied for its potential effects on enzyme activity and protein interactions due to the presence of the trifluoromethyl group.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The presence of the fluorine atoms can also influence the compound’s metabolic stability and bioavailability, making it a valuable candidate for drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key analogs, their substituents, and biological activities:

Compound Name Substituents on Phenyl Ring Molecular Formula Biological Activity/Application Reference
2-Amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic acid (Target Compound) 2-F, 4-CF₃ C₁₀H₉F₄NO₂ Hypothesized herbicidal/anti-inflammatory activity
2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid (HY-W009794) 3-F, 4-OH C₉H₁₀FNO₃ Tyrosine derivative; amino acid biosynthesis
2-(3-(Trifluoromethyl)phenyl)propanoic acid 3-CF₃ (non-amino derivative) C₁₀H₉F₃O₂ Synthetic intermediate; NSAID precursor
3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid 3-CF₃ (amino at β-carbon) C₁₀H₁₀F₃NO₂ Unspecified biological activity
2-Amino-3-[2-fluoro-5-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid (8h) 2-F, 5-OH, 3-CF₃ C₁₀H₈F₄NO₃ Herbicidal; delayed degradation in soil
2-{2-Fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid derivatives 2-F, 4-(cyclopentylmethyl) Variable NSAIDs with low gastric ulcerogenicity

Key Comparative Findings

Degradation and Stability
  • Halogenated analogs in exhibited varied degradation rates. For instance, compound 8h remained stable for two weeks in non-sterilized media, whereas hydroxylated analogs degraded rapidly. The target compound’s lack of a hydroxyl group may further enhance its stability .

Biological Activity

2-amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic acid, also known as 2-Fluoro-4-(trifluoromethyl)-DL-phenylalanine, is a fluorinated derivative of phenylalanine with unique biological properties. Its molecular formula is C10H9F4NO2, and it contains both amino and carboxylic acid functional groups, making it a potential candidate for various biological applications, particularly in medicinal chemistry.

This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its biological activity and pharmacological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can lead to improved binding affinity for biological targets.

PropertyValue
Molecular FormulaC10H9F4NO2
Molecular Weight251.18 g/mol
CAS Number439587-15-2
IUPAC NameThis compound

The mechanism of action of this compound involves its interaction with specific enzymes and receptors. The trifluoromethyl group can enhance the compound's binding affinity and selectivity towards these targets. This interaction may affect various biochemical pathways, including those involved in inflammation and cancer progression.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In vitro tests have shown that it exhibits significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for effective compounds in this class range from 0.070 to 8.95 μM for Staphylococcus species, indicating potent microbicidal effects .

Bacterial StrainMIC (μM)
Staphylococcus aureus0.070 - 8.95
Enterococcus faecalis4.66 - 35.8

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies involving human cancer cell lines have demonstrated that it can inhibit cell proliferation effectively. For instance, the IC50 values against chronic myeloid leukemia (K562) and breast cancer (MCF-7) cell lines were found to be between approximately 3 to 6 μM . This suggests that the compound not only inhibits bacterial growth but may also serve as a potential chemotherapeutic agent.

Cancer Cell LineIC50 (μM)
K562 (CML)3 - 6
MCF-7 (Breast Cancer)3 - 6

Case Studies

  • Antibacterial Effects : A study published in MDPI evaluated a series of compounds similar to this compound for their antibacterial properties against resistant strains of bacteria. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced antibacterial efficacy compared to their non-fluorinated counterparts .
  • Anticancer Research : Another study focused on the antiproliferative effects of fluorinated amino acids on various cancer cell lines. The findings suggested that the introduction of trifluoromethyl groups significantly increased the cytotoxicity against cancer cells while maintaining selectivity for malignant over normal cells .

Q & A

Q. What are the optimal synthetic routes for 2-amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic acid, and how can yield/purity be improved?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions. To optimize yield, control reaction temperature (e.g., 60–80°C for trifluoromethyl group stability) and use chiral auxiliaries for stereoselective synthesis . Purification via reverse-phase HPLC or recrystallization in ethanol/water mixtures improves purity (>98% by HPLC). Monitor intermediates using LC-MS to identify side products (e.g., dehalogenation byproducts) .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • Methodological Answer :
  • X-ray crystallography confirms the spatial arrangement of the trifluoromethyl and fluorine substituents on the phenyl ring, as demonstrated for analogous compounds .
  • NMR : 19F^{19}\text{F}-NMR identifies fluorine environments (δ -60 to -70 ppm for CF3_3), while 1H^{1}\text{H}-NMR resolves stereochemistry at the α-carbon.
  • IR spectroscopy verifies carboxylate (1700–1750 cm1^{-1}) and amine (3300–3500 cm1^{-1}) functional groups .

Q. How can researchers assess the compound’s solubility and stability for biological assays?

  • Methodological Answer :
  • Solubility : Test in DMSO (primary solvent) and PBS (pH 7.4) using nephelometry. Add co-solvents like cyclodextrins if precipitation occurs .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS to detect hydrolysis of the trifluoromethyl group or racemization .

Q. What preliminary biological assays are recommended to screen for bioactivity?

  • Methodological Answer :
  • Enzyme inhibition : Use fluorogenic substrates (e.g., protease or kinase assays) at 10–100 µM concentrations.
  • Cellular uptake : Radiolabel the compound with 14C^{14}\text{C} and quantify intracellular accumulation via scintillation counting .

Q. How does the fluorine substitution pattern influence the compound’s physicochemical properties?

  • Methodological Answer : The 2-fluoro-4-CF3_3 substitution enhances lipophilicity (logP ~2.5) and metabolic stability. Compare with non-fluorinated analogs using computational tools (e.g., Schrödinger’s QikProp) to quantify changes in permeability and pKa .

Advanced Research Questions

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases or GPCRs). Parameterize the trifluoromethyl group with accurate van der Waals radii.
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze hydrogen bonding with the carboxylate group and hydrophobic interactions with the CF3_3 substituent .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :
  • Meta-analysis : Normalize data using IC50_{50}/EC50_{50} values from ≥3 independent studies. Account for variables like cell line (HEK293 vs. HeLa) or assay pH.
  • Orthogonal assays : Validate kinase inhibition via SPR (surface plasmon resonance) if fluorescence-based assays show variability due to autofluorescence .

Q. What strategies enable enantiomeric resolution and stereochemical stability studies?

  • Methodological Answer :
  • Chiral chromatography : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers.
  • Racemization kinetics : Incubate the compound at physiological pH (7.4) and track enantiomeric excess (ee) over time via circular dichroism .

Q. How can isotope-labeled analogs be synthesized for pharmacokinetic studies?

  • Methodological Answer :
  • Deuterium labeling : Catalyze H/D exchange at the α-position using D2_2O and Pd/C under high pressure.
  • 18F^{18}\text{F}-radiolabeling : Employ nucleophilic aromatic substitution with K18F^{18}\text{F}/K222 complex for PET imaging applications .

Q. What in silico tools analyze the compound’s ADMET properties?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME to estimate bioavailability (e.g., Rule of 5 compliance) and hepatotoxicity.
  • CYP450 inhibition : Screen via Schrödinger’s Enzyme Inhibition Module, focusing on CYP3A4/2D6 isoforms due to the phenylpropanoic acid scaffold .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic Acid
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2-amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic Acid

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